N-(2-fluorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide
Description
N-(2-fluorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide is a complex organic compound that features a piperazine ring substituted with fluorophenyl and sulfonyl groups
Properties
Molecular Formula |
C20H21F2N3O4S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C20H21F2N3O4S/c21-15-5-7-16(8-6-15)30(28,29)25-13-11-24(12-14-25)20(27)10-9-19(26)23-18-4-2-1-3-17(18)22/h1-8H,9-14H2,(H,23,26) |
InChI Key |
NQIWVYKMBCTQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide typically involves multiple steps. One common route includes the reaction of 2-fluorophenylamine with 4-fluorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperazine to form the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the fluorophenyl rings .
Scientific Research Applications
N-(2-fluorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(p-Fluorophenyl)piperazine: Shares the piperazine core but lacks the oxobutanamide moiety.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group but has a different core structure.
N-(4-fluorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide: Similar in having a piperazine ring and fluorophenyl group but differs in other substituents.
Uniqueness
N-(2-fluorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(2-fluorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide, a compound featuring a piperazine scaffold and fluorinated phenyl groups, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and drug development. This article reviews the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 396.44 g/mol. Its structure includes:
- Piperazine Ring : A common motif in pharmaceuticals known for its versatility in binding to various receptors.
- Fluorinated Phenyl Groups : These enhance lipophilicity and potentially improve binding affinity to target proteins.
- Sulfonamide Linkage : Often associated with antibacterial properties but also relevant in modulating receptor interactions.
1. Dopamine Transporter Inhibition
Recent studies have indicated that compounds with similar structural features exhibit significant inhibition of the dopamine transporter (DAT). For instance, bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines showed therapeutic potential in preclinical models of psychostimulant abuse by effectively reducing the reinforcing effects of drugs like cocaine and methamphetamine . This suggests that this compound may also possess similar DAT inhibitory properties.
2. Serotonin Transporter Affinity
Compounds structurally related to this molecule have been evaluated for their binding affinities at the serotonin transporter (SERT), which is crucial for mood regulation and is a target for antidepressants. The SAR studies indicate that modifications to the piperazine ring can enhance binding affinity to both DAT and SERT, potentially leading to dual-action antidepressant properties .
3. Sigma Receptor Modulation
Research has highlighted the role of sigma receptors in modulating dopamine transporter conformation, which can affect the efficacy of DAT inhibitors . The presence of fluorinated phenyl groups may enhance sigma receptor affinity, providing an additional mechanism through which this compound could exert its effects.
Case Study 1: Preclinical Efficacy
In a preclinical study involving rats, compounds similar to this compound demonstrated reduced psychostimulant behaviors without exhibiting stimulant properties themselves. This finding supports the potential use of such compounds in treating substance use disorders .
Case Study 2: Metabolic Stability
A series of analogues were tested for metabolic stability using human liver microsomes. Compounds with modifications at the piperazine nitrogen exhibited improved metabolic profiles, suggesting that this compound could be optimized for better pharmacokinetics .
Research Findings Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.44 g/mol |
| DAT Binding Affinity | Potentially significant based on structural analogs |
| SERT Binding Affinity | Likely enhanced by piperazine modifications |
| Sigma Receptor Interaction | Possible enhancement due to fluorinated groups |
| Preclinical Efficacy | Reduced psychostimulant behaviors in models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
